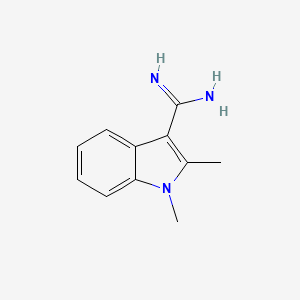
Hydroxymethylbenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethylbenzenesulphonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Hydroxymethylbenzenesulphonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of benzene derivatives. For example, benzenesulfonic acid can be prepared by the action of chlorosulfonic acid on benzene . The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under acidic conditions. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Hydroxymethylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonate under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydroxymethyl and sulfonic acid groups direct the incoming electrophile to specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxymethylbenzenesulphonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of hydroxymethylbenzenesulphonic acid involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with other molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the compound’s solubility, reactivity, and overall behavior in different environments.
Comparison with Similar Compounds
Hydroxymethylbenzenesulphonic acid can be compared with other similar compounds, such as:
Benzenesulfonic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid have similar hydroxyl groups but differ in their overall structure and reactivity.
Hydroxycinnamic acids: Compounds like ferulic acid and caffeic acid have a different backbone structure but share some functional group similarities.
This compound is unique due to the presence of both the hydroxymethyl and sulfonic acid groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
94086-65-4 |
|---|---|
Molecular Formula |
C7H8O4S |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11) |
InChI Key |
PUVZCXOXLTYJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
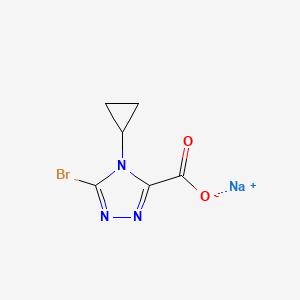
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)

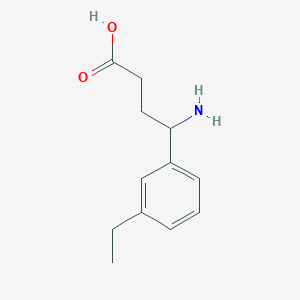
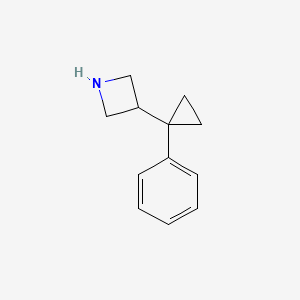
![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)

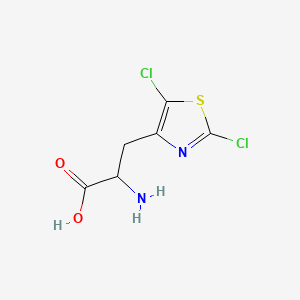
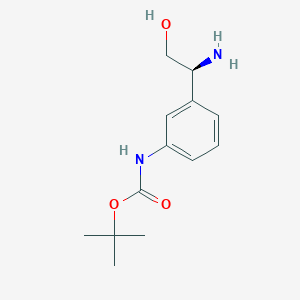

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13569148.png)
